molecular formula C11H11ClO2S2 B13242809 2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride

2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride

Cat. No.: B13242809
M. Wt: 274.8 g/mol
InChI Key: WIGKZXMETARHTG-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C₁₁H₁₁ClO₂S₂. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride typically involves the sulfonylation of 2,4,7-trimethyl-1-benzothiophene. This process can be carried out using sulfonyl chloride reagents under controlled conditions. The reaction is usually performed in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced techniques like electrochemical synthesis can also be employed to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride involves its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This property makes it useful in modifying proteins and other biological molecules, thereby affecting their function and activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11ClO2S2

Molecular Weight

274.8 g/mol

IUPAC Name

2,4,7-trimethyl-1-benzothiophene-3-sulfonyl chloride

InChI

InChI=1S/C11H11ClO2S2/c1-6-4-5-7(2)10-9(6)11(8(3)15-10)16(12,13)14/h4-5H,1-3H3

InChI Key

WIGKZXMETARHTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=C2S(=O)(=O)Cl)C

Origin of Product

United States

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